2-Bromo-5-hydroxybenzoic acid

Vue d'ensemble

Description

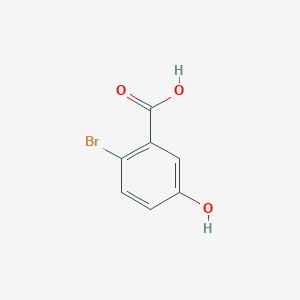

2-Bromo-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . It is used as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans as estrogen receptor agonists and antagonists .

Synthesis Analysis

The synthesis of 2-Bromo-5-hydroxybenzoic acid involves refluxing it with aluminum chloride in chlorobenzene for 2.5 hours . After cooling, the reaction solution is transferred to ice water and extracted three times with diethyl ether .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-hydroxybenzoic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI key for this compound is HTCSAMJZDHWTKD-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Bromo-5-Hydroxyphenylboronic Acid serves as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans . These compounds act as estrogen receptor agonists and antagonists, indicating potential anti-osteoporotic, anti-uterotropic, and anti-implantation activities .Physical And Chemical Properties Analysis

2-Bromo-5-hydroxybenzoic acid has a molecular weight of 217.02 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Applications De Recherche Scientifique

Degradation by Pseudomonas Aeruginosa

2-Bromo-5-hydroxybenzoic acid is studied in the context of degradation by bacteria. For instance, a strain of Pseudomonas aeruginosa, designated 2-BBZA, was found to degrade various 2-halobenzoates, including 2-bromo-5-hydroxybenzoic acid. This study indicates the potential of these bacteria in bioremediation and the degradation of environmental contaminants (Higson & Focht, 1990).

Herbicide Resistance in Transgenic Plants

Research has also explored the conversion of bromoxynil (a herbicide) into 2-bromo-5-hydroxybenzoic acid for herbicide resistance. A bacterial detoxification gene was used in transgenic tobacco plants, demonstrating a successful approach to achieving herbicide resistance by introducing a novel catabolic detoxification gene (Stalker, McBride & Malyj, 1988).

Metabolic Pathways in Drug Studies

While specific to different but structurally related compounds, studies on the metabolic pathways of certain psychoactive drugs indicate the formation of similar compounds to 2-bromo-5-hydroxybenzoic acid. These insights can be valuable in understanding the metabolic pathways and potential toxic effects of related compounds (Carmo et al., 2005).

Synthetic Approaches

Research into synthetic methods for derivatives of hydroxybenzoic acid, including those similar to 2-bromo-5-hydroxybenzoic acid, provides insights into the chemical synthesis and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Cavill, 1945).

Safety and Hazards

Safety data indicates that 2-Bromo-5-hydroxybenzoic acid may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-5-hydroxybenzoic acid is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics.

Mode of Action

2-Bromo-5-hydroxybenzoic acid interacts with its targets as an agonist and antagonist . As an agonist, it binds to the estrogen receptor, mimicking the effects of natural estrogen. As an antagonist, it binds to the same receptor but blocks the effects of natural estrogen .

Biochemical Pathways

The compound affects the estrogen signaling pathway . By acting as an agonist and antagonist, it can modulate the activity of this pathway, leading to downstream effects such as changes in gene expression, cell growth, and differentiation .

Pharmacokinetics

Itssolubility in DMSO and Methanol is reported to be slight , which may impact its absorption and thus its bioavailability.

Result of Action

The molecular and cellular effects of 2-Bromo-5-hydroxybenzoic acid’s action are related to its modulation of the estrogen signaling pathway. It has been associated with anti-osteoporotic, anti-uterotropic, and anti-implantation activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-hydroxybenzoic acid. For instance, it is recommended to store the compound in an inert atmosphere at room temperature to maintain its stability. Furthermore, the compound’s efficacy may be influenced by factors such as the concentration of natural estrogen in the body and the presence of other compounds that can interact with the estrogen receptor .

Propriétés

IUPAC Name |

2-bromo-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSAMJZDHWTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482339 | |

| Record name | 2-Bromo-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-hydroxybenzoic acid | |

CAS RN |

58380-11-3 | |

| Record name | 2-Bromo-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)